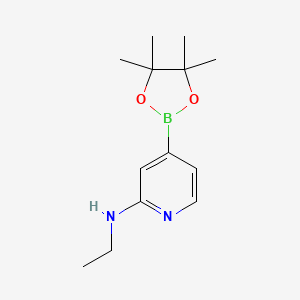
N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps and various chemical reactions. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involves indolization under Fischer conditions, followed by the Japp-Klingemann method and 2-decarboxylation to afford the desired ethyl (indol-3-yl)alkanoates. Amidification is then carried out by condensation with 4-aminopyridine . Similarly, the synthesis of N-ethyl-2-aminomethyl pyrrolidine from tetrahydrofurfuryl alcohol involves chlorination, ammoniation under pressure, protection of the amino group, decyclization, cyclization with ethylamine, and hydrolysis . These methods could potentially be adapted for the synthesis of N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine by substituting appropriate starting materials and reagents.
Molecular Structure Analysis
While the molecular structure of N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine is not directly analyzed in the provided papers, the structure of related compounds such as N-(pyridin-4-yl)-(indol-3-yl)alkylamides and N-ethyl-2-aminomethyl pyrrolidine are likely to share some common features, such as the presence of a pyridine ring and an ethylamine moiety. These structural elements can influence the chemical reactivity and physical properties of the molecules.
Chemical Reactions Analysis
The provided papers do not detail chemical reactions specific to N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine. However, the synthesis of related compounds involves reactions such as indolization, amidification, chlorination, and cyclization . These reactions are crucial for constructing the molecular framework and introducing functional groups that define the chemical behavior of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine are not discussed in the provided papers. However, the properties of similar compounds can be inferred. For example, the antiallergic activity of N-(pyridin-4-yl)-(indol-3-yl)alkylamides is highlighted, with one compound being significantly more potent than astemizole in an assay . The synthesis paper does not provide specific physical or chemical properties but does detail a multi-step synthesis with an overall yield, which is important for evaluating the efficiency of the synthetic route.
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of boric acid ester intermediates, featuring benzene rings and dioxaborolane moieties, involves multi-step substitution reactions. These compounds, including variations with pyridin-2-amine structures, are confirmed through techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is used to calculate molecular structures and compare them with experimental data, providing insights into their molecular electrostatic potential and physicochemical properties (Huang et al., 2021).
Catalytic and Enantioselective Applications
Compounds similar to N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine are used in catalytic and enantioselective reactions, showcasing their potential in asymmetric synthesis and the production of chiral molecules. This includes the preparation of specific chiral amines and intermediates through borane reductions and catalytic processes that emphasize the utility of boron-containing compounds in synthesizing complex organic molecules (Huang, Ortiz-Marciales, Hughes, 2010).
Antimicrobial and Antifungal Activities
Boronate esters and related structures demonstrate significant antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry and as functional materials. Such compounds can inhibit the growth of specific bacteria and fungi, making them valuable in developing new antibiotics and antifungal agents (Irving et al., 2003).
Material Science and Polymer Chemistry
In material science, boronic acid esters and dioxaborolane moieties are crucial for synthesizing novel polymers with unique properties. These materials can have applications ranging from electronics to biomedicine, based on their ability to form stable bonds and contribute to the stability and functionality of polymeric materials (Welterlich, Charov, Tieke, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O2/c1-6-15-11-9-10(7-8-16-11)14-17-12(2,3)13(4,5)18-14/h7-9H,6H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGSFGUPLBRJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-[(2-fluorophenyl)methyl]-3-hydroxypropyl}pyridine-4-carboxamide](/img/structure/B2529793.png)
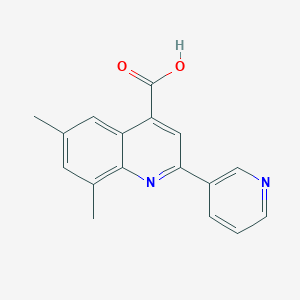
![2-Benzamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2529796.png)
![2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2529797.png)
![3-cyclopropyl-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2529801.png)
![methyl 4-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}benzenecarboxylate](/img/structure/B2529802.png)
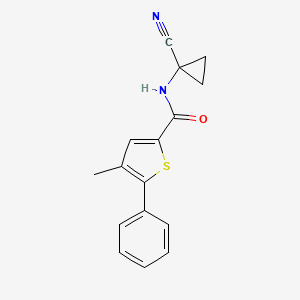
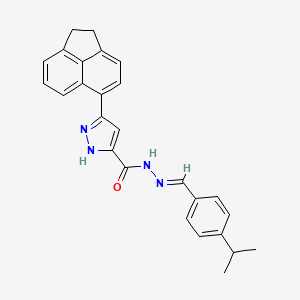

![4-methyl-N-{[1-methyl-5-(2-thienylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-phenylbenzamide](/img/structure/B2529807.png)
![2-{2-[1-(Naphthalen-1-yl)ethylidene]hydrazin-1-yl}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2529809.png)
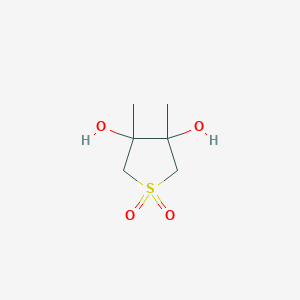
![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)
